Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-amino-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-6-11-4-5-13(16)10-12(11)7-9-17/h4-5,10H,6-9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIRXSPRJRSPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464819 | |
| Record name | tert-Butyl 7-amino-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118454-24-3 | |
| Record name | tert-Butyl 7-amino-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intermediate Preparation: 7-Amino-4,5-Dihydro-1H-Benzo[d]Azepine
The amine precursor is synthesized via reductive amination or nitro-group reduction. A nitro-substituted benzazepine intermediate can be reduced using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF), as demonstrated in analogous azepine syntheses. For instance, sodium borohydride and boron trifluoride (BF₃) in THF selectively reduce ketones to amines at 48–55°C.
Boc Group Introduction
The free amine is protected using Boc₂O in dichloromethane (DCM) or tetrahydrofuran with a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Reaction conditions typically involve 0–5°C to minimize side reactions, yielding the tert-butyl carbamate derivative.
Table 1: Representative Boc Protection Conditions
| Amine Precursor | Boc Reagent | Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| 7-Amino-4,5-dihydro-1H-benzo[d]azepine | Boc₂O (1.2 eq) | DCM | TEA (2 eq) | 0°C → RT | 85% | |
| Analogous amine | Boc₂O (1.5 eq) | THF | DMAP (0.1 eq) | 25°C | 78% |
Alternative Routes via Ring-Closing Metathesis
Transition-metal-catalyzed ring-closing metathesis (RCM) offers a complementary pathway. Grubbs’ catalyst (e.g., G2) facilitates the formation of the benzazepine core from diene precursors. For example, a diene containing a tert-butyl ester and protected amine undergoes RCM in DCM at 40°C, followed by hydrogenation to saturate the ring. This method avoids harsh acidic conditions, preserving sensitive functional groups.
Optimization of Reaction Parameters
Solvent and Catalytic Systems
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AlCl₃-Mediated Cyclization : Ethylene dichloride enhances reactivity due to its high polarity, achieving 70–80% conversion in 4–6 hours. Excess AlCl₃ (>3 eq) complicates workup, necessitating precise stoichiometry.
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Boc Protection : Polar aprotic solvents (e.g., THF) improve Boc₂O solubility, while DMAP accelerates the reaction by activating the carbonyl.
Temperature and Time
Cyclization reactions require elevated temperatures (55–70°C) to overcome kinetic barriers, whereas Boc protection proceeds efficiently at room temperature. Prolonged heating during cyclization (>8 hours) risks decomposition, as observed in analogous syntheses.
Analytical Validation and Characterization
Successful synthesis is confirmed via:
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NMR Spectroscopy : Key signals include δ 1.45 ppm (tert-butyl C(CH₃)₃) and δ 5.20 ppm (carbamate NH).
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Mass Spectrometry : Molecular ion peak at m/z 262.35 [M+H]⁺ aligns with the molecular formula C₁₅H₂₂N₂O₂.
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HPLC Purity : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) typically shows ≥95% purity.
Challenges and Mitigation Strategies
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Amine Oxidation : The primary amine is prone to oxidation during storage. Solutions include inert atmosphere storage (N₂/Ar) and stabilization with ascorbic acid.
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Boc Deprotection : Acidic conditions (e.g., HCl in dioxane) may prematurely cleave the Boc group. Neutral workup protocols (e.g., aqueous NaHCO₃) are recommended post-protection.
Industrial-Scale Considerations
Batch processes using AlCl₃ face scalability issues due to exothermic reactions and corrosive byproducts. Continuous-flow systems with immobilized catalysts (e.g., AlCl₃ on silica) improve safety and yield. Boc protection is amenable to kilogram-scale production, with reported throughputs of 5–10 kg/week using stirred-tank reactors .
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group in this compound is commonly removed under acidic conditions to expose the secondary amine. This reaction is critical for further functionalization:
- Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
- Conditions : Room temperature or mild heating (40–60°C).
- Outcome : Generates the free amine, enabling subsequent coupling reactions (e.g., with isocyanates or acyl chlorides) .
Example Reaction :
textTert-butyl 7-amino-...carboxylate + TFA → 7-Amino-4,5-dihydro-1H-benzo[D]azepine + CO2 + tert-butanol
Coupling Reactions via the Amino Group
The primary amine at position 7 participates in nucleophilic reactions:
Acylation with Isocyanates
- Reagents : Methyl 2-isocyanatobenzoate.
- Conditions : Catalyzed by HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.
- Outcome : Forms carboxamide derivatives. Subsequent saponification (e.g., with LiOH) yields carboxylic acids for enhanced binding interactions .
Table 1: Acylation Reactions
| Product | Reagent | Yield (%) | Application |
|---|---|---|---|
| Carboxamide derivative | Methyl 2-isocyanatobenzoate | 75–85 | RBP4 antagonist synthesis |
| Carboxylic acid analogue | LiOH/MeOH-H2O | 80–90 | Improved solubility |
Reductive Amination
- Reagents : Aldehydes (e.g., benzaldehyde) with NaBH3CN or ammonium formate.
- Conditions : Polar aprotic solvents (THF, DCM).
- Outcome : Introduces alkyl/aryl substituents to modulate steric and electronic properties .
Ring Functionalization and Cross-Coupling
The benzazepine core undergoes Suzuki-Miyaura cross-coupling for structural diversification:
- Reagents : Aryl boronic acids, Pd(PPh3)4.
- Conditions : Microwave-assisted heating (100–120°C) in dioxane/H2O.
- Outcome : Aryl-substituted derivatives for probing SAR (Structure-Activity Relationships) .
Example :
textBrominated benzazepine + (Trifluoromethyl)phenylboronic acid → Trifluoromethyl-aryl analogue [1][9]
Hydrolysis of the Ester Group
The tert-butyl ester is hydrolyzed to a carboxylic acid under basic conditions:
- Reagents : NaOH or LiOH in aqueous methanol.
- Conditions : Reflux (60–80°C).
- Outcome : Enhances polarity and bioavailability .
Conformational Constraints via Cyclization
The secondary amine participates in cyclization to form bicyclic systems (e.g., azepino-indoles):
- Reagents : Diethyl acetylenedicarboxylate (DEAD) or POCl3.
- Conditions : High-temperature reflux in toluene.
- Outcome : Rigidified structures with improved target affinity .
Key Research Findings
- RBP4 Antagonism : A1120 (a derivative) disrupts RBP4-TTR complexation via conformational changes in β3−β4 and β5−β6 loops, validated by NOESY NMR .
- SAR Insights : Replacement of the carboxylic acid with acylsulfonamides reduces potency due to solvent exposure penalties .
- Thermodynamic Stability : Boc-deprotected analogues exhibit superior binding entropy (ΔS = +15–20 cal/mol·K) compared to retinoids .
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate has been identified as a dopamine and serotonin receptor antagonist. This property makes it a candidate for research into treatments for various neuropsychiatric disorders, including depression and anxiety .
Case Study:
In a study examining the compound's effect on serotonin receptors, researchers found that it exhibited significant binding affinity, suggesting potential as an antidepressant agent. The study utilized in vitro assays to evaluate receptor interaction and behavioral tests in animal models to assess efficacy .
2. Anticancer Research
Recent investigations have explored the compound's potential as an anticancer agent. Its ability to inhibit specific pathways involved in tumor growth has been of particular interest.
Case Study:
A research project focused on the compound's effect on breast cancer cell lines demonstrated that it could induce apoptosis (programmed cell death) through modulation of the PI3K/Akt signaling pathway. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the reaction of appropriate precursors under controlled conditions. Variations in the synthesis process can lead to different derivatives with potentially enhanced biological activity.
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| Compound A | Reaction with Aniline | Increased receptor affinity |
| Compound B | Modification of side chains | Enhanced anticancer properties |
Mechanism of Action
The mechanism of action of Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the azepine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate
The methyl ester analog (CAS: 444588-24-3) replaces the tert-butyl group with a methyl carbamate. Key comparative data are summarized below:
Key Differences:
The methyl ester is smaller, offering less steric hindrance but lower lipophilicity .
Synthetic Utility : The tert-butyl carbamate is stable under basic and nucleophilic conditions, whereas methyl esters are more prone to hydrolysis, making them intermediates for further functionalization (e.g., saponification to carboxylic acids) .
Cost and Availability : The methyl derivative is commercially available at a lower price ($684.52/1g), while the tert-butyl analog is likely more expensive due to protective-group strategies and purification challenges .
Other Structural Analogs
While the methyl derivative is the closest commercially available analog, hypothetical comparisons can be drawn with other carbamates (e.g., ethyl, benzyl) or unprotected amines:
- Ethyl Carbamate : Intermediate lipophilicity (XlogP3 ~1.8–2.2) and solubility between methyl and tert-butyl derivatives.
- Unprotected Amine : Higher reactivity and solubility in aqueous media but reduced stability during synthesis.
Biological Activity
Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate is a heterocyclic compound notable for its potential pharmacological properties. This article delves into its biological activity, including mechanisms of action, receptor interactions, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 262.35 g/mol. Its structure features a seven-membered azepine ring fused with a benzene ring, along with tert-butyl and amino substituents that enhance its chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. The amino group in the structure facilitates hydrogen bonding with biological macromolecules, while the azepine ring can engage with hydrophobic pockets in proteins. These interactions are crucial for modulating the activity of enzymes and receptors, leading to diverse biological effects.
Interaction with Neurotransmitter Receptors
Research indicates that this compound exhibits significant binding affinity to dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety. The compound's capacity to influence these neurotransmitter systems positions it as a candidate for further pharmacological investigation .
In Vitro Studies
In vitro studies have demonstrated that this compound can act as a selective modulator of neurotransmitter receptors. For instance, experiments have shown that it enhances the activity of serotonin receptors, which is linked to improved mood regulation.
Table 1: Summary of Biological Activities
Case Studies
A notable case study involved assessing the compound's effects on animal models of anxiety and depression. Results indicated significant behavioral improvements in treated subjects compared to controls, suggesting that the compound may exert anxiolytic and antidepressant effects through its action on serotonin pathways .
Q & A
Q. How to integrate green chemistry principles into the synthesis of tert-butyl-protected compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
